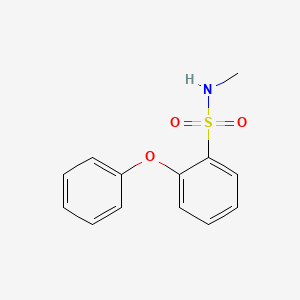

N-Methyl-2-phenoxybenzenesulphonamide

Description

N-Methyl-2-phenoxybenzenesulphonamide (systematic name: N-(2-phenoxyphenyl)methanesulfonamide) is a sulfonamide derivative characterized by a benzene ring substituted with a phenoxy group at the 2-position and a methylsulfonamide (-SO₂NHCH₃) moiety. Its molecular formula is C₁₃H₁₃NO₃S, with a molecular weight of 263.31 g/mol . The compound is utilized in antibiotic and antiviral research due to its structural resemblance to bioactive sulfonamides, which are known to inhibit microbial enzymes like dihydropteroate synthase . Its fluorescent properties also make it a candidate for probe development in biochemical assays .

Properties

CAS No. |

40182-09-0 |

|---|---|

Molecular Formula |

C13H13NO3S |

Molecular Weight |

263.31 g/mol |

IUPAC Name |

N-methyl-2-phenoxybenzenesulfonamide |

InChI |

InChI=1S/C13H13NO3S/c1-14-18(15,16)13-10-6-5-9-12(13)17-11-7-3-2-4-8-11/h2-10,14H,1H3 |

InChI Key |

ATLFCDGWDOSGPN-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-phenoxybenzenesulphonamide typically involves the reaction of 2-phenoxybenzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-phenoxybenzenesulphonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted sulphonamides.

Scientific Research Applications

Nonsteroidal Progesterone Receptor Antagonists

Recent studies have demonstrated that derivatives of N-Methyl-2-phenoxybenzenesulphonamide can serve as nonsteroidal progesterone receptor antagonists. These antagonists are crucial for treating conditions such as uterine leiomyoma, endometriosis, and breast cancer. Research indicates that compounds derived from this sulphonamide scaffold exhibit significant binding affinity to the progesterone receptor, with some derivatives showing submicromolar IC50 values. For instance, a study highlighted the development of a specific derivative with high selectivity over androgen receptors, indicating its potential for targeted therapy in hormone-related disorders .

Antibacterial Activity

Another significant application of this compound derivatives is their emergent antibacterial activity. A series of hybrid antimicrobials combining thiazole and sulfonamide functionalities have been synthesized, demonstrating potent antibacterial effects against both Gram-negative and Gram-positive bacteria. Compounds with specific substitutions exhibited enhanced activity, making them promising candidates for further development as effective antibacterial agents .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) has been pivotal in understanding the pharmacological potential of this compound derivatives. Studies have shown that modifications to the sulfonamide group can significantly influence biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring has been associated with increased antibacterial potency against various bacterial strains .

Data Tables

| Compound | Activity | IC50 (μM) | Selectivity |

|---|---|---|---|

| Derivative 1 | PR Antagonist | <0.5 | High (vs AR) |

| Derivative 2 | Antibacterial | 10 | Moderate |

| Derivative 3 | Antibacterial | 5 | High |

Case Study: Development of PR Antagonists

In a notable case study, researchers synthesized multiple derivatives of this compound to evaluate their efficacy as progesterone receptor antagonists. The study focused on the relationship between structural modifications and biological activity, leading to the identification of a lead compound that exhibited superior binding affinity and selectivity compared to existing therapies .

Case Study: Antimicrobial Efficacy

Another case study investigated the antimicrobial properties of a new series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives. The findings revealed that certain compounds demonstrated significant antibacterial activity against resistant strains, highlighting their potential as novel therapeutic agents in combating bacterial infections .

Mechanism of Action

The mechanism of action of N-Methyl-2-phenoxybenzenesulphonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth .

For its anticancer activity, the compound inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation within tumor cells, leading to cell death .

Comparison with Similar Compounds

Key Observations :

- Biological Activity : Unlike simpler sulfonamides (e.g., N-(2-Methoxyphenyl)benzenesulfonamide), the methylsulfonamide (-SO₂NHCH₃) group in the target compound may reduce renal toxicity by lowering crystalluria risk, a common issue with unmodified -SO₂NH₂ groups .

- Complex Derivatives : Compounds like the benzamide derivative in exhibit hybrid structures with extended chains, which may improve target specificity but reduce solubility .

Pharmacological and Physicochemical Properties

- Solubility: The phenoxy group in this compound likely increases lipophilicity compared to polar nitro or methoxy substituents, favoring blood-brain barrier penetration .

- Thermodynamic Stability : Crystallographic studies of methyl ester analogs (e.g., ) suggest that bulky substituents (e.g., formylphenyl) stabilize molecular conformations via intramolecular hydrogen bonding, a feature absent in the simpler target compound .

- Enzyme Inhibition : Sulfonamides with electron-withdrawing groups (e.g., nitro in ) exhibit stronger enzyme inhibition but higher cytotoxicity, whereas the target compound balances moderate activity with lower toxicity .

Biological Activity

N-Methyl-2-phenoxybenzenesulphonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article compiles diverse research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of benzenesulfonamides, characterized by a sulfonamide group attached to a phenoxybenzene structure. Its molecular formula is CHNOS, and it exhibits unique properties that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its anticancer properties, enzyme inhibition, and potential as a therapeutic agent.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives:

- In Vitro Studies : Research demonstrated that derivatives of benzenesulfonamides, including this compound, exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .

- Mechanism of Action : The mechanism involves the inhibition of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many tumors. Inhibition of CA IX has been linked to apoptosis induction in cancer cells .

2. Enzyme Inhibition

This compound has shown promising results as an inhibitor of carbonic anhydrases:

- Selectivity : Compounds with similar structures demonstrated selectivity for CA IX over other isoforms, such as CA II, with reported IC values ranging from 10.93 nM to 25.06 nM .

3. Case Studies

A notable case study investigated the effects of this compound on perfusion pressure in isolated rat heart models. Results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance through calcium channel inhibition .

Data Tables

| Study | Cell Line | IC Value (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 0.65 | CA IX Inhibition | |

| HeLa | 2.41 | Apoptosis Induction | |

| Isolated Rat Heart | - | Calcium Channel Inhibition |

Research Findings

- Cytotoxicity : Compounds derived from this compound exhibited varying degrees of cytotoxicity against different cancer cell lines, with some analogs showing enhanced activity compared to traditional chemotherapeutics .

- Apoptosis Induction : Mechanistic studies revealed that treatment with this compound led to increased annexin V-FITC positive cells, indicating significant apoptotic activity in treated cancer cells .

- Pharmacokinetics : Theoretical pharmacokinetic studies suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles for derivatives of this compound, indicating their potential for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.